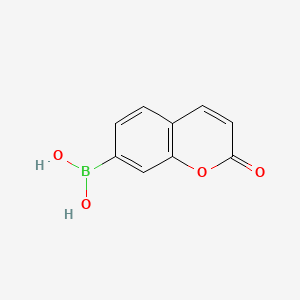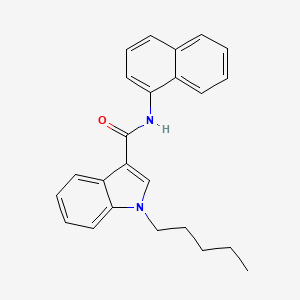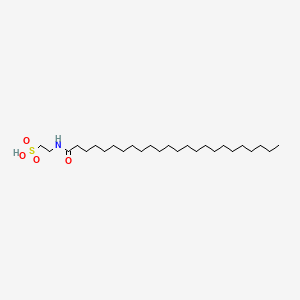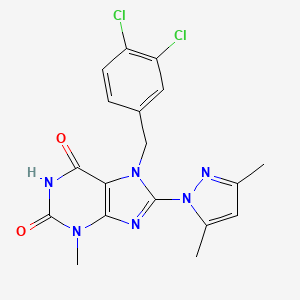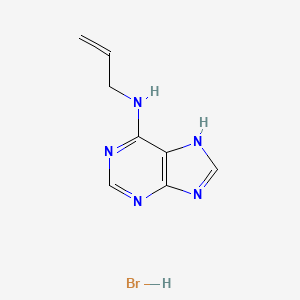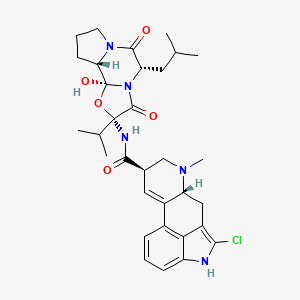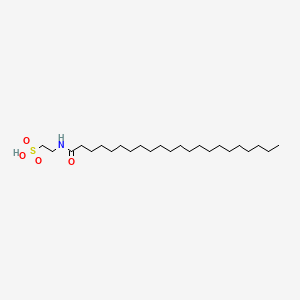
Stearidonic Acid N-Succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearidonic Acid N-Succinimide is a compound that combines the properties of stearidonic acid, an omega-3 fatty acid, and succinimide, a cyclic imide. Stearidonic acid is known for its role as an intermediate in the biosynthesis of eicosapentaenoic acid, while succinimide derivatives are recognized for their diverse pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stearidonic Acid N-Succinimide typically involves the reaction of stearidonic acid with succinic anhydride in the presence of a dehydrating agent. The reaction conditions often include refluxing in an organic solvent such as benzene or toluene . The process can be catalyzed by Lewis acids like zinc bromide or hexamethyldisilazane .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Stearidonic Acid N-Succinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted succinimides and stearidonic acid derivatives .
Applications De Recherche Scientifique
Stearidonic Acid N-Succinimide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and signaling molecules.
Medicine: It shows promise in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for specialty chemicals
Mécanisme D'action
The mechanism of action of Stearidonic Acid N-Succinimide involves its conversion to bioactive metabolites. Stearidonic acid is converted to eicosapentaenoic acid, which modulates cell membrane composition and signaling pathways. Succinimide derivatives interact with various enzymes and receptors, influencing cellular processes such as inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
N-Chlorosuccinimide: Used in halogenation reactions.
N-Bromosuccinimide: Employed in bromination and oxidation reactions.
N-Iodosuccinimide: Utilized in iodination and oxidative transformations.
Uniqueness: Stearidonic Acid N-Succinimide is unique due to its dual functionality, combining the bioactivity of omega-3 fatty acids with the versatile reactivity of succinimides. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
1798396-63-0 |
|---|---|
Formule moléculaire |
C22H31NO4 |
Poids moléculaire |
373.493 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
Clé InChI |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
